3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine
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Overview
Description
3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine is a heterocyclic compound that belongs to the class of oxadiazines This compound is characterized by the presence of a 1,2,4-oxadiazine ring, which is a six-membered ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with methyl acrylate in the presence of a base, followed by cyclization to form the oxadiazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxadiazine N-oxides.
Reduction: Dihydro derivatives.
Substitution: Various substituted oxadiazine derivatives depending on the reagents used.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine is unique due to its specific oxadiazine ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
919296-15-4 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-5,6-dihydro-2H-1,2,4-oxadiazine |
InChI |
InChI=1S/C11H14N2O2/c1-8-7-12-11(13-15-8)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13) |
InChI Key |
YCRPJUILLFUQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(NO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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